N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide
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Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a morpholine ring, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,2-dimethyl-3-morpholin-4-ylpropanal, which is then reacted with quinoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium on carbon, and reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered functional groups.
Scientific Research Applications
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-morpholin-4-ylpropanal: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar core structures but different functional groups.
Morpholine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide stands out due to its combined structural features of quinoline and morpholine, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,15-23-10-12-25-13-11-23)14-22(3)19(24)17-6-4-8-18-16(17)7-5-9-21-18/h4-9H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFNBLPPFRKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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